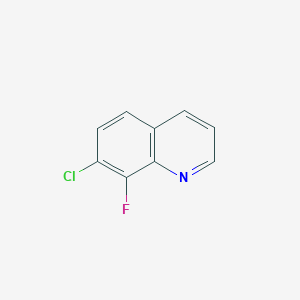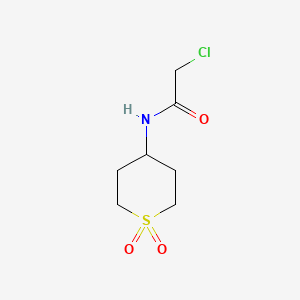
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Overview
Description
“2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” is a chemical compound with the CAS Number: 1107645-27-1 . It has a molecular weight of 225.7 . The IUPAC name for this compound is 2-chloro-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetamide .
Molecular Structure Analysis
The Inchi Code for “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” is 1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Pharmaceutical Chemistry
- Summary of the Application : “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” has been used in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . These derivatives have shown potential in antimicrobial applications .
- Methods of Application or Experimental Procedures : The compound was reacted with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . The exact technical details or parameters of the synthesis process were not provided in the source.
- Results or Outcomes : The synthesized compounds demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . The results from experimental testing of biological activity are consistent with results obtained by predictions using the computer program PASS .
Adenosine A1 Receptor Ligands
- Summary of the Application : Compounds similar to “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” can be used as adenosine A1 receptor ligands for the potential treatment of epilepsy .
- Methods of Application or Experimental Procedures : The compound could be used in the synthesis of new molecules that act as adenosine A1 receptor ligands . The exact technical details or parameters of the synthesis process were not provided in the source.
Antiplatelet Drugs
- Summary of the Application : Compounds similar to “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” can be used as antiplatelet drugs .
- Methods of Application or Experimental Procedures : The compound could be used in the synthesis of new molecules that act as antiplatelet drugs . The exact technical details or parameters of the synthesis process were not provided in the source.
Antimicrobial Agents
- Summary of the Application : “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” has been used in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . These derivatives have shown potential in antimicrobial applications .
- Methods of Application or Experimental Procedures : The compound was reacted with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . The exact technical details or parameters of the synthesis process were not provided in the source.
- Results or Outcomes : The synthesized compounds demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Anti-COVID-19 Agents
- Summary of the Application : Some acetamide derivatives, such as “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide”, have been shown to have potential therapeutic applications as anti-COVID-19 agents .
- Results or Outcomes : The potential of these compounds as anti-COVID-19 agents is still under investigation .
Antidiabetic Agents
- Summary of the Application : Compounds similar to “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” can be used as antidiabetic agents .
- Methods of Application or Experimental Procedures : The compound could be used in the synthesis of new molecules that act as antidiabetic agents . The exact technical details or parameters of the synthesis process were not provided in the source.
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOOVAMUTHJOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
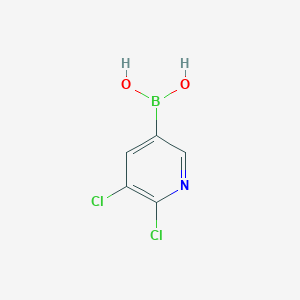
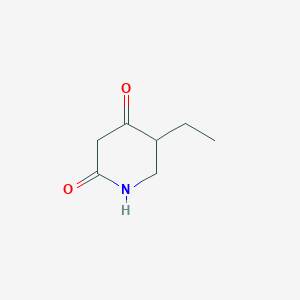
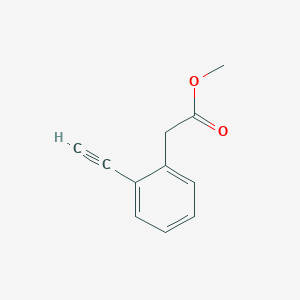
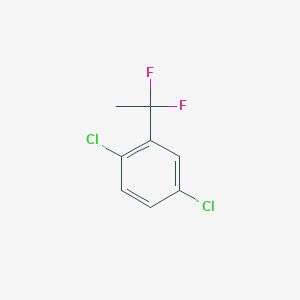
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)
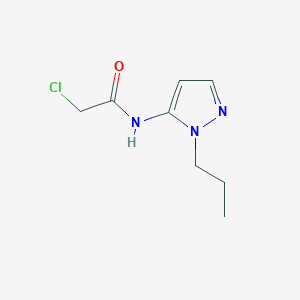

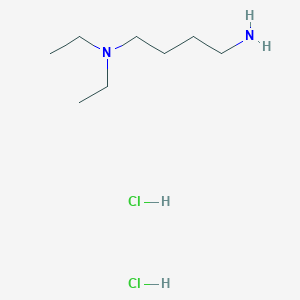
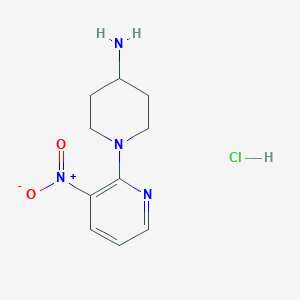
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
